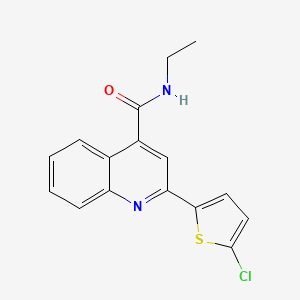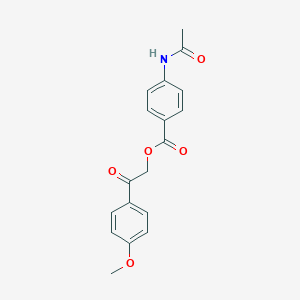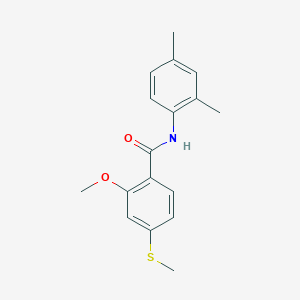![molecular formula C14H13NO2S B5716846 1-{[(4-methylphenyl)thio]methyl}-2-nitrobenzene](/img/structure/B5716846.png)
1-{[(4-methylphenyl)thio]methyl}-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(4-methylphenyl)thio]methyl}-2-nitrobenzene, commonly known as MNTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.
作用機序
The mechanism of action of MNTB is not fully understood. However, it has been suggested that MNTB may act as a nitric oxide donor, releasing nitric oxide upon activation. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The release of nitric oxide by MNTB may contribute to its antibacterial, antifungal, and anti-inflammatory properties.
Biochemical and physiological effects:
MNTB has been shown to have antibacterial and antifungal properties against a wide range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. MNTB has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro. Additionally, MNTB has been shown to induce apoptosis in cancer cells, suggesting its potential use in cancer therapy.
実験室実験の利点と制限
MNTB has several advantages for use in lab experiments. It is relatively easy to synthesize, and its antibacterial, antifungal, and anti-inflammatory properties make it a useful tool for studying these processes. However, MNTB has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on MNTB. One area of interest is the development of new materials based on MNTB, such as metal-organic frameworks, for gas storage and separation. Another area of research is the use of MNTB as a fluorescent probe for detecting nitric oxide in living cells. Additionally, further studies are needed to elucidate the mechanism of action of MNTB and its potential use in cancer therapy.
合成法
MNTB can be synthesized using different methods, including the reaction of 4-methylthiobenzyl chloride with 2-nitrochlorobenzene in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into MNTB by heating in an appropriate solvent. Another method involves the reaction of 4-methylphenylthioacetic acid with nitric acid and sulfuric acid to obtain MNTB.
科学的研究の応用
MNTB has been widely used in scientific research due to its potential applications in various fields. It has been studied for its antibacterial, antifungal, and anti-inflammatory properties. MNTB has also been investigated for its potential use as a fluorescent probe for detecting nitric oxide in living cells. Additionally, MNTB has been used in the development of new materials, such as metal-organic frameworks, for gas storage and separation.
特性
IUPAC Name |
1-[(4-methylphenyl)sulfanylmethyl]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-11-6-8-13(9-7-11)18-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIXFHYSCOYPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(4-Methylphenyl)sulfanyl]methyl}-2-nitrobenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-ethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5716764.png)

![2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5716782.png)



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide](/img/structure/B5716802.png)

![methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716809.png)
![2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5716824.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5716834.png)
![9-oxo-N-(2-thienylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5716835.png)

![4-(2-furyl)-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716838.png)